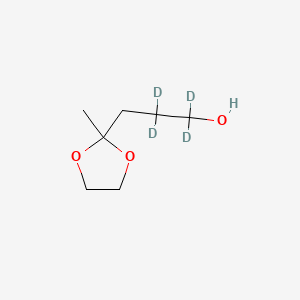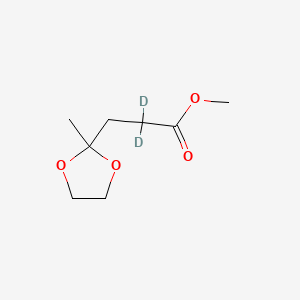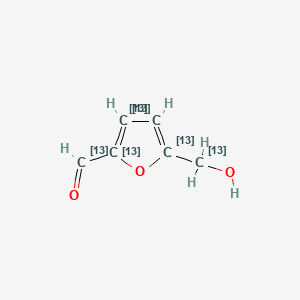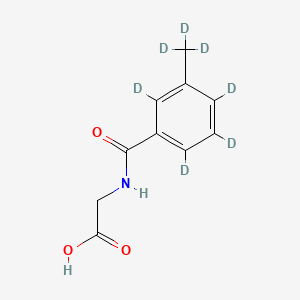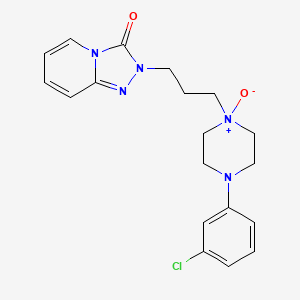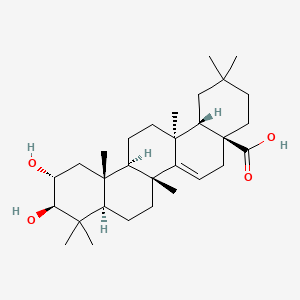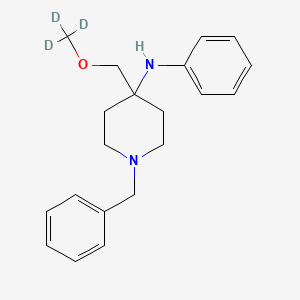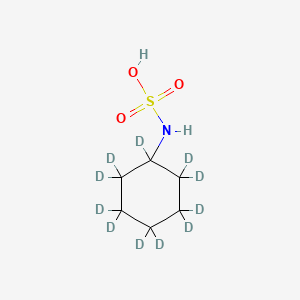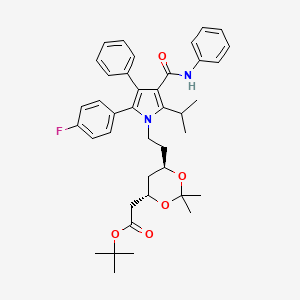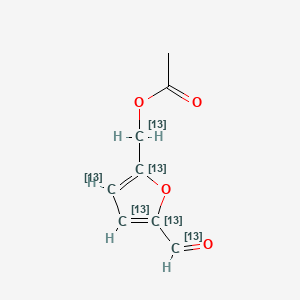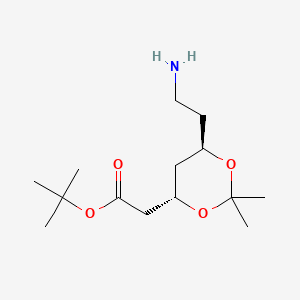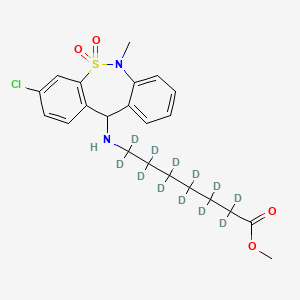![molecular formula C12H18N2O3 B565087 Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 CAS No. 1216997-10-2](/img/structure/B565087.png)
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4
概述
描述
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 is a deuterated compound with the molecular formula C12H14D4N2O3 and a molecular weight of 242.31 . This compound is primarily used in proteomics research and serves as an intermediate in the production of local anesthetics, protein kinase inhibitors, and other biologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 typically involves the following steps:
Nitration: The starting material, phenol, undergoes nitration to form 4-nitrophenol.
Etherification: 4-nitrophenol is then reacted with ethylene oxide to form 2-(4-nitrophenoxy)ethanol.
Amination: The hydroxyl group of 2-(4-nitrophenoxy)ethanol is converted to an amine group through a reaction with diethylamine, resulting in Diethyl[2-(4-nitrophenoxy)ethyl]amine.
Deuteration: Finally, the compound is deuterated to replace hydrogen atoms with deuterium, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in the deuteration step to achieve the desired isotopic labeling .
化学反应分析
Types of Reactions
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of 2-(4-aminophenoxy)ethylamine.
Substitution: Formation of various substituted amines depending on the nucleophile used.
科学研究应用
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Serves as an intermediate in the synthesis of local anesthetics and protein kinase inhibitors.
作用机制
The mechanism of action of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of local anesthetics, it likely interacts with sodium channels in nerve cells, blocking the transmission of pain signals. In the case of protein kinase inhibitors, it may inhibit the activity of specific kinases involved in cell signaling pathways .
相似化合物的比较
Similar Compounds
Diethyl[2-(4-nitrophenoxy)ethyl]amine: The non-deuterated version of the compound.
2-(4-Nitrophenoxy)ethylamine: Lacks the diethyl groups.
4-Nitrophenol: The precursor in the synthesis of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The deuterium atoms provide distinct signals that help in tracing the compound’s behavior in various chemical and biological systems.
属性
IUPAC Name |
1,1,2,2-tetradeuterio-N,N-diethyl-2-(4-nitrophenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-3-13(4-2)9-10-17-12-7-5-11(6-8-12)14(15)16/h5-8H,3-4,9-10H2,1-2H3/i9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZZAXUKBHFTHA-YQUBHJMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)[N+](=O)[O-])N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
